A Comprehensive Technical Guide to 4,6-Pyrimidinedicarboxylic Acid (CAS 16490-02-1)
A Comprehensive Technical Guide to 4,6-Pyrimidinedicarboxylic Acid (CAS 16490-02-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of 4,6-Pyrimidinedicarboxylic acid (CAS 16490-02-1). This compound serves as a crucial building block in medicinal chemistry, particularly in the development of enzyme inhibitors for various therapeutic targets.
Core Chemical Identity and Properties
4,6-Pyrimidinedicarboxylic acid, a heterocyclic compound, is distinguished by a pyrimidine (B1678525) core functionalized with two carboxylic acid groups at the 4 and 6 positions. This structural arrangement imparts specific chemical reactivity and allows for its use as a versatile scaffold in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 4,6-Pyrimidinedicarboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 16490-02-1 | [1][2] |
| Molecular Formula | C₆H₄N₂O₄ | [2] |
| Molecular Weight | 168.11 g/mol | [2] |
| Melting Point | 238-240 °C | [1] |
| Boiling Point | 497.4 °C at 760 mmHg | [1] |
| Density | 1.665 g/cm³ | [1] |
| pKa | 2.14 (Predicted) | [1] |
| Appearance | Solid | [3] |
| Solubility | Data not readily available | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Table 2: Spectroscopic and Computational Data for 4,6-Pyrimidinedicarboxylic Acid
| Data Type | Value | Source(s) |
| XLogP3 | -0.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 100 Ų | [2] |
| Complexity | 186 | [2] |
Synthesis and Derivatization
The synthesis of 4,6-Pyrimidinedicarboxylic acid can be achieved through various organic chemistry routes. A common method involves the oxidation of a readily available precursor, 4,6-dimethylpyrimidine (B31164).
Experimental Protocol: Synthesis of 4,6-Pyrimidinedicarboxylic Acid
This protocol is a representative method based on the oxidation of a substituted pyrimidine.
Materials:
-
4,6-dimethylpyrimidine
-
Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
A solution of 4,6-dimethylpyrimidine is prepared in an appropriate solvent, such as aqueous sulfuric acid.
-
The solution is heated to reflux.
-
Potassium permanganate is added portion-wise to the refluxing solution. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, the mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The hot solution is then filtered to remove manganese dioxide (MnO₂).
-
The filtrate is cooled, and excess oxidizing agent is quenched by the addition of sodium bisulfite.
-
The solution is then cooled in an ice bath to precipitate the crude 4,6-Pyrimidinedicarboxylic acid.
-
The crude product is collected by vacuum filtration and washed with cold water.
-
Further purification can be achieved by recrystallization from hot water or another suitable solvent.
The dicarboxylic acid functionality of this molecule allows for a wide range of derivatization reactions, including esterification and amidation, to produce a library of compounds for screening in drug discovery programs.
Biological Significance and Applications
4,6-Pyrimidinedicarboxylic acid is a key intermediate in the synthesis of potent and selective enzyme inhibitors. Its derivatives have shown significant activity against matrix metalloproteinase-13 (MMP-13) and the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.
Inhibition of Matrix Metalloproteinase-13 (MMP-13)
MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage.[4][5] Overexpression of MMP-13 is implicated in the pathogenesis of osteoarthritis.[4][5] Derivatives of 4,6-Pyrimidinedicarboxylic acid have been developed as selective inhibitors of MMP-13, offering a potential therapeutic strategy for osteoarthritis.
Caption: MMP-13 Signaling Pathway in Osteoarthritis.
Experimental Protocol: MMP-13 Inhibition Assay
This fluorometric assay quantifies the enzymatic activity of MMP-13.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate, add the assay buffer, the test inhibitor solution, and the recombinant MMP-13 enzyme.
-
Incubate the mixture at room temperature for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by MMP-13 results in a fluorescent signal.
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the reaction rates against the inhibitor concentrations.[6][7][8]
Inhibition of JMJD2 Histone Demethylases
The JMJD2 family of enzymes are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins.[9][10] Dysregulation of JMJD2 activity is associated with various cancers.[9][10] 4,6-Pyrimidinedicarboxylic acid serves as a scaffold for the design of inhibitors targeting these enzymes.
References
- 1. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. chondrex.com [chondrex.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
